molecular formula C12H20N2O B3172185 N-[3-(2-Amino-5-methylphenoxy)propyl]-N,N-dimethylamine CAS No. 946716-18-3

N-[3-(2-Amino-5-methylphenoxy)propyl]-N,N-dimethylamine

Cat. No.: B3172185
CAS No.: 946716-18-3
M. Wt: 208.3 g/mol
InChI Key: FGNLIPUOBZQKNW-UHFFFAOYSA-N
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Description

N-[3-(2-Amino-5-methylphenoxy)propyl]-N,N-dimethylamine is a tertiary amine featuring a propyl linker substituted with a dimethylamine group and a 2-amino-5-methylphenoxy moiety. The phenoxy group may enhance solubility or serve as a synthetic intermediate for polyimide precursors, as seen in related phthalimide derivatives .

Properties

IUPAC Name

2-[3-(dimethylamino)propoxy]-4-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c1-10-5-6-11(13)12(9-10)15-8-4-7-14(2)3/h5-6,9H,4,7-8,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNLIPUOBZQKNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)OCCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-Amino-5-methylphenoxy)propyl]-N,N-dimethylamine can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(2-Amino-5-methylphenoxy)propyl]-N,N-dimethylamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-(2-Amino-5-methylphenoxy)propyl]-N,N-dimethylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl Chain and Amine Group Variations

(a) N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine (CAS 946728-68-3)
  • Structure : Ethyl linker instead of propyl; diethylamine replaces dimethylamine.
  • Diethylamine’s bulkier substituents may hinder steric interactions in binding pockets .
  • Applications: Not explicitly stated, but ethyl-based amines are common in drug discovery for tuning pharmacokinetics.
(b) N,N-Dimethyl-3-chloropropanamine
  • Structure: Chlorine replaces the phenoxy group; simpler aliphatic amine.
  • Impact: The electron-withdrawing chlorine increases reactivity in nucleophilic substitutions.
  • Applications : Likely a precursor in organic synthesis (e.g., quaternary ammonium compounds) .

Aromatic Substitution Patterns

(a) Chlorpheniramine (N-[3-(4-Chlorophenyl)-3-(2-pyridinyl)propyl]-N,N-dimethylamine)
  • Structure: Pyridinyl and chlorophenyl groups instead of 2-amino-5-methylphenoxy.
  • Impact : The pyridine ring enhances hydrogen bonding and receptor affinity (e.g., histamine H₁ antagonism). The chlorine atom increases metabolic stability.
  • Applications : Clinically used as an antihistamine .
(b) N-[3-(2-Amino-4-methylphenoxy)phenyl]-N,N-dimethylamine (CAS 946728-44-5)
  • Structure: Phenoxy group attached to a phenyl ring; amino and methyl substituents at positions 2 and 3.
  • Applications: Not specified, but similar compounds are intermediates in agrochemicals or dyes .

Functional Group Replacements

(a) [3-(N,N-Dimethylamine)propyl]hexadecanamide
  • Structure: Amide group replaces phenoxy; long alkyl chain (C16).
  • Impact : The amide enables hydrogen bonding, enhancing lubricant additive performance. The alkyl chain increases hydrophobicity, improving film-forming ability.
  • Applications : Lubricant additives with antimicrobial and anti-wear properties (97.6% purity via GC/MS) .
(b) Amitriptyline Hydrochloride
  • Structure: Tricyclic core with dimethylamino-propyl chain.
  • Impact: The rigid tricyclic system enhances serotonin/norepinephrine reuptake inhibition.
  • Applications: Antidepressant; highlights the pharmacological relevance of the dimethylamino-propyl motif .

Comparative Data Table

Compound Name Molecular Weight Key Functional Groups Solubility Trends Applications Key References
Target Compound ~264.3* Phenoxy, dimethylamine, amino, methyl Moderate (polar groups) Pharma intermediates
N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine ~250.3 Ethyl linker, diethylamine Higher polarity Drug discovery
Chlorpheniramine 274.8 Pyridinyl, chlorophenyl High (ionic at HCl salt) Antihistamine
[3-(N,N-Dimethylamine)propyl]hexadecanamide ~384.6 Amide, C16 alkyl Low (hydrophobic) Lubricant additives
Amitriptyline HCl 313.9 Tricyclic core High (water-soluble) Antidepressant

*Calculated based on molecular formula.

Key Research Findings

  • Antimicrobial Activity : Amide-based analogs (e.g., [3-(N,N-dimethylamine)propyl]hexadecanamide) demonstrate efficacy in vegetable greases, reducing microbial growth by 90% at 1.5% w/w .
  • Receptor Binding: The dimethylamino-propyl chain in chlorpheniramine and amitriptyline is critical for H₁ receptor antagonism and monoamine transporter inhibition, respectively .
  • Synthetic Utility: Phenoxy-propylamines serve as intermediates for polyimides, with purity >97% achievable via GC/MS-monitored synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[3-(2-Amino-5-methylphenoxy)propyl]-N,N-dimethylamine
Reactant of Route 2
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N-[3-(2-Amino-5-methylphenoxy)propyl]-N,N-dimethylamine

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